molecular formula C16H12N2O4S B5572910 4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid

4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Cat. No.: B5572910
M. Wt: 328.3 g/mol
InChI Key: OEOHSCLSWPDYNN-UHFFFAOYSA-N
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Description

4-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is an organic compound with the molecular formula C16H12N2O4S. This compound is known for its unique structure, which includes a thiazole ring and a benzoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid typically involves the reaction of 2,4-dihydroxybenzaldehyde with 2-aminothiophenol to form the thiazole ring. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.

Scientific Research Applications

4-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2’,4’-Dihydroxyphenyl)benzimidazole
  • 2-(2’,4’-Dihydroxyphenyl)benzoxazole
  • 2-(2’,4’-Dihydroxyphenyl)benzothiazole

Uniqueness

4-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-11-5-6-12(14(20)7-11)13-8-23-16(18-13)17-10-3-1-9(2-4-10)15(21)22/h1-8,19-20H,(H,17,18)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOHSCLSWPDYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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